ethyl (E)-3-[5-(3-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate
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Overview
Description
Ethyl (E)-3-[5-(3-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate is an organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of a bromophenyl group and a cyano group in the molecule suggests that it may exhibit interesting reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-[5-(3-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate can be achieved through several synthetic routes. One common method involves the condensation of 3-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to form the furan ring. The reaction conditions typically include refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-[5-(3-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the cyano group may produce primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties can be explored for therapeutic applications.
Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (E)-3-[5-(3-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate depends on its specific interactions with molecular targets. The presence of the bromophenyl and cyano groups suggests that it may interact with enzymes or receptors in biological systems. The furan ring can also participate in various biochemical pathways, potentially leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate
- Ethyl (E)-3-[5-(3-fluorophenyl)furan-2-yl]-2-cyanoprop-2-enoate
- Ethyl (E)-3-[5-(3-methylphenyl)furan-2-yl]-2-cyanoprop-2-enoate
Uniqueness
Ethyl (E)-3-[5-(3-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate is unique due to the presence of the bromophenyl group, which can impart distinct reactivity and biological activity compared to its analogs with different substituents. The bromine atom can influence the compound’s electronic properties and interactions with other molecules.
Properties
IUPAC Name |
ethyl (E)-3-[5-(3-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c1-2-20-16(19)12(10-18)9-14-6-7-15(21-14)11-4-3-5-13(17)8-11/h3-9H,2H2,1H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCQLQNEHJKTQU-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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